3-Hydrazinylpyridine hydrochloride
Overview
Description
3-Hydrazinylpyridine hydrochloride is a colorless crystalline or white crystalline solid . It is widely used as an important intermediate in organic synthesis .
Molecular Structure Analysis
The molecular formula of 3-Hydrazinylpyridine hydrochloride is C5H8ClN3 . The InChI code is 1S/C5H7N3.ClH/c6-8-5-2-1-3-7-4-5;/h1-4,8H,6H2;1H and the InChI key is RJSAWRPVTKYGIZ-UHFFFAOYSA-N . The canonical SMILES representation is C1=CC (=CN=C1)NN.Cl .Physical And Chemical Properties Analysis
3-Hydrazinylpyridine hydrochloride is easily soluble in water and ethanol, and slightly soluble in ether . The molecular weight is 145.59 g/mol . The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The exact mass and monoisotopic mass are 145.0406750 g/mol . The topological polar surface area is 50.9 Ų .Scientific Research Applications
Synthesis Applications
- Synthesis of Pyridine Derivatives: 3-Hydrazinylpyridine hydrochloride is used in the synthesis of various pyridine derivatives. For instance, it reacts with salicylaldehyde derivatives to form hydrazones with fluorescence properties, showing sensitivity towards zinc ions (Ershov et al., 2018).
- Cyclization Patterns: Different substituents on 3-hydrazinylpyridine hydrochloride influence cyclization patterns, leading to the formation of various heterocyclic compounds (Cheurfa et al., 2016).
- Nucleophilic Aromatic Substitution: The compound is used in nucleophilic aromatic substitution reactions for the synthesis of substituted hydrazinylpyridines, contributing to environmentally friendly processes with high atomic efficiency (Ekar & Kranjc, 2020).
Biological Applications
- Anticancer Agents: Derivatives of 3-hydrazinylpyridine hydrochloride have shown potential as anticancer agents. This includes the synthesis of compounds like 2-(aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridines, demonstrating in vitro and in vivo activity against certain leukemia lines (Capps et al., 1992).
- Geroprotector Research: The use of related pyridine hydrochlorides in geroprotector research, aimed at retarding aging, highlights the potential application of 3-hydrazinylpyridine hydrochloride in gerontology (Emanuel & Obukhova, 1978).
Chemical Properties and Analysis
- Polymorphism Studies: Studies on the polymorphic forms of compounds related to 3-hydrazinylpyridine hydrochloride have been conducted, emphasizing its relevance in understanding molecular structures and stability (Shishkina et al., 2020).
- Fluorescent Probes: The compound has been utilized in the synthesis of fluorescent probes for detecting ions like hypochlorite, indicating its utility in chemical sensing applications (Wu et al., 2016)
Safety And Hazards
properties
IUPAC Name |
pyridin-3-ylhydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.ClH/c6-8-5-2-1-3-7-4-5;/h1-4,8H,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSAWRPVTKYGIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630955 | |
Record name | 3-Hydrazinylpyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydrazinylpyridine hydrochloride | |
CAS RN |
650638-17-8 | |
Record name | Pyridine, 3-hydrazinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=650638-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydrazinylpyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydrazinylpyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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